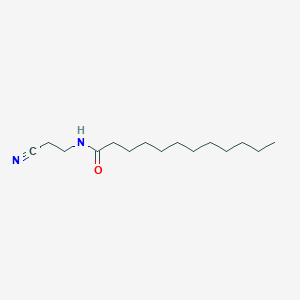

Dodecanamide, N-(2-cyanoethyl)-

Description

Dodecanamide, N-(2-cyanoethyl)-, is a fatty acid amide derivative characterized by a 12-carbon alkyl chain (dodecyl group) and a cyanoethyl (-CH₂CH₂CN) substituent on the amide nitrogen. The cyanoethyl group introduces distinct electronic and steric properties, influencing solubility, reactivity, and functional performance compared to hydroxy- or amino-substituted derivatives.

Properties

CAS No. |

164394-80-3 |

|---|---|

Molecular Formula |

C15H28N2O |

Molecular Weight |

252.40 g/mol |

IUPAC Name |

N-(2-cyanoethyl)dodecanamide |

InChI |

InChI=1S/C15H28N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-12,14H2,1H3,(H,17,18) |

InChI Key |

KKYWYBUZCZPDQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanamide, N-(2-cyanoethyl)- can be synthesized through the reaction of dodecanamide with 2-chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Dodecanamide+2-chloroacetonitrile→Dodecanamide, N-(2-cyanoethyl)-+HCl

Industrial Production Methods: Industrial production of Dodecanamide, N-(2-cyanoethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Dodecanamide, N-(2-cyanoethyl)- can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to yield dodecanamide and acetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, dimethylformamide.

Reduction: Lithium aluminum hydride, tetrahydrofuran.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed:

Substitution: Various substituted dodecanamides.

Reduction: Dodecanamide, N-(2-aminoethyl)-.

Hydrolysis: Dodecanamide and acetic acid.

Scientific Research Applications

Chemistry: Dodecanamide, N-(2-cyanoethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is investigated for its interactions with enzymes and receptors.

Medicine: Dodecanamide, N-(2-cyanoethyl)- is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(2-cyanoethyl)- involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The substituent on the amide nitrogen critically determines the compound’s behavior. Key comparisons include:

| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Dodecanamide, N-(2-cyanoethyl)- | Not available | -CH₂CH₂CN | C₁₅H₂₈N₂O | 252.40 | Cyano (-CN), amide (-CONH-) |

| Lauramide MEA | 142-78-9 | -CH₂CH₂OH | C₁₄H₂₉NO₂ | 243.38 | Hydroxyl (-OH), amide (-CONH-) |

| Lauramide MIPA | 142-54-1 | -CH₂CH(OH)CH₃ | C₁₅H₃₁NO₂ | 257.41 | Hydroxyl (-OH), amide (-CONH-) |

| N-(2-Aminoethyl)-N-(2-hydroxyethyl)- | 120-40-1 | -CH₂CH₂NH₂/-CH₂CH₂OH | C₁₆H₃₄N₂O₂ | 286.46 | Amino (-NH₂), hydroxyl (-OH) |

- Polarity and Solubility: The cyanoethyl group in Dodecanamide, N-(2-cyanoethyl)-, is strongly polar due to the electron-withdrawing nitrile (-CN) group, enhancing solubility in polar solvents compared to purely alkyl-substituted amides. However, it is less hydrophilic than hydroxyethyl derivatives like Lauramide MEA, which form hydrogen bonds via -OH groups .

- Retention Indices (RI): For Lauramide MEA, discrepancies between calculated (RI = 1568) and reported (RI = 2056) values highlight analytical challenges in identifying substituted dodecanamides . The cyanoethyl variant may exhibit similar variability in chromatographic methods.

2.2 Functional and Application Differences

- Antistatic Performance: Lauramide MEA and MIPA are widely used in cosmetics for their antistatic properties, attributed to their ability to form hydrogen bonds with water molecules. The cyanoethyl group’s lower hydrogen-bonding capacity may reduce hygroscopicity, limiting efficacy in humidity-dependent applications .

- Surfactant Behavior: Cyanoethyl substituents could alter critical micelle concentration (CMC) compared to hydroxyethyl analogs. For example, Lauramidopropyl Betaine (CAS 4292-10-8) acts as a zwitterionic surfactant, while the cyanoethyl variant might exhibit non-ionic or weakly anionic behavior due to the -CN group’s polarity .

- Chemical Reactivity: The nitrile group in Dodecanamide, N-(2-cyanoethyl)-, may participate in hydrolysis or reduction reactions, forming amines or carboxylic acids. This contrasts with hydroxyethyl derivatives, which are more stable but prone to esterification .

Research Findings and Data Gaps

- Synthetic Routes: While Lauramide MEA is synthesized via amidation of lauric acid with ethanolamine, the cyanoethyl analog may involve nucleophilic substitution of dodecanoyl chloride with 2-cyanoethylamine .

- Market Trends: Cyanoethyl derivatives like 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde (CAS 119-97-1) are niche intermediates in dyes and agrochemicals, suggesting similar specialized applications for Dodecanamide, N-(2-cyanoethyl)- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.